3-[Chloro(difluoro)methyl]-8-nitro[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
3-[Chloro(difluoro)methyl]-8-nitro[1,2,4]triazolo[4,3-a]pyridine is a useful research compound. Its molecular formula is C7H3ClF2N4O2 and its molecular weight is 248.57. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Synthesis
3-[Chloro(difluoro)methyl]-8-nitro[1,2,4]triazolo[4,3-a]pyridine and related compounds have been studied for their reactions with various electrophiles and under different conditions. For instance, reactions of 1,2,3-triazolo[1,5-a]pyridine with electrophiles such as chlorine and bromine have been explored, resulting in compounds with potential applications in various chemical processes (Jones et al., 1981). Additionally, novel 1,2,4-triazolo[4,3-a]pyridine derivatives have been synthesized using microwave irradiation, a method that offers advantages like high yields and environmental friendliness (Yang et al., 2015).
Biological Activities
The derivatives of this compound have been investigated for their biological activities. For example, some compounds have shown weak antifungal activity, suggesting potential for use in agricultural or pharmaceutical applications (Yang et al., 2015). Another study reported on a novel compound with significant inhibitory effects against various fungi, indicating its potential as an antifungal agent (Wang et al., 2018).
Structural Analysis
Structural analysis and crystallography of these compounds are crucial for understanding their chemical properties and potential applications. X-ray diffraction has been used to determine the structure of certain 1,2,4-triazolo[4,3-a]pyridine compounds, providing insights into their molecular configurations (Wang et al., 2018). These analyses are essential for further chemical modifications and applications in various fields.
Application in Herbicides
Some derivatives of this compound have been found to possess herbicidal activity. For instance, certain compounds demonstrated effective weed control at low application rates, suggesting their potential use in agricultural weed management (Moran, 2003).
Mechanism of Action
Triazoles
are a class of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Pyridines
are a class of aromatic compounds that are structurally similar to benzene, but one CH group in the benzene ring is replaced by a nitrogen atom. Pyridine derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications .
Future Directions
Properties
IUPAC Name |
3-[chloro(difluoro)methyl]-8-nitro-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2N4O2/c8-7(9,10)6-12-11-5-4(14(15)16)2-1-3-13(5)6/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVADVSJEJGKEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(F)(F)Cl)C(=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.